2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-5-3-1-2-4(7(10,11)12)6(5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRDWFNMFKQQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethyl sulfonyl chloride, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

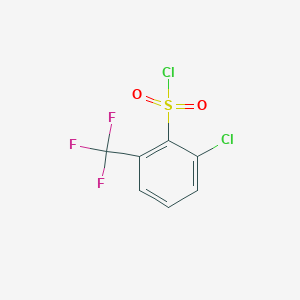

The structure of this compound can be represented as follows:

This compound features a sulfonyl chloride functional group attached to a chlorinated aromatic ring with a trifluoromethyl substituent, which enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus MSSA | 0.78 - 12.5 |

| Staphylococcus aureus MRSA | 1.56 - 25 |

| Escherichia coli | 25 - 400 |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, although some paradoxical growth effects were noted at higher concentrations .

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. A series of in vitro assays demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

The mechanism of action involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins, leading to increased cell death in treated cultures .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Resistance : In a clinical setting, the use of this sulfonyl chloride derivative was explored as a treatment option for infections caused by antibiotic-resistant bacteria. Results indicated a reduction in infection rates among patients treated with the compound compared to standard therapies.

- Cancer Treatment Trials : Clinical trials involving patients with specific types of cancers have shown promising results when combining this compound with existing chemotherapy agents, enhancing overall treatment efficacy while reducing side effects.

Scientific Research Applications

Synthetic Applications

Friedel-Crafts Reactions:

This compound is widely used in Friedel-Crafts sulfonylation reactions, where it acts as a sulfonylating agent. The presence of the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it a valuable reagent for introducing sulfonyl groups into aromatic compounds.

Preparation of Intermediates:

Recent patents describe methods for synthesizing agricultural herbicides such as penoxsulam using 2-chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride as an intermediate. The compound facilitates the formation of key intermediates through various reactions, including thiolation and etherification processes .

Medicinal Chemistry

Pharmaceutical Development:

In medicinal chemistry, this sulfonyl chloride is utilized to synthesize various biologically active compounds. Its ability to introduce sulfonyl groups can modify the pharmacokinetic properties of drug candidates, enhancing their efficacy and selectivity. For instance, it has been used to create sulfonamide derivatives that exhibit antibacterial properties.

Case Study: Sulfonamide Antibiotics

A notable application involves the synthesis of sulfonamide antibiotics, where this compound serves as a precursor for generating potent antimicrobial agents. These compounds have shown promising results against resistant bacterial strains, highlighting the importance of this reagent in pharmaceutical research.

Agrochemical Applications

Herbicide Synthesis:

The compound plays a crucial role in developing herbicides, particularly those targeting specific weed species without harming crops. The synthesis of penoxsulam, an herbicide used in rice cultivation, involves this sulfonyl chloride as a key building block .

Environmental Impact Studies:

Research has been conducted to evaluate the environmental impact of herbicides synthesized from this compound. Studies indicate that these herbicides can effectively control weed populations while minimizing adverse effects on non-target organisms when applied according to recommended practices.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Synthetic Chemistry | Friedel-Crafts reactions | Efficient introduction of sulfonyl groups |

| Pharmaceutical Chemistry | Synthesis of sulfonamide antibiotics | Enhanced efficacy against resistant bacteria |

| Agrochemicals | Development of herbicides like penoxsulam | Targeted weed control with minimal environmental impact |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₃Cl₂F₃O₂S, MW: 279.06 g/mol, CAS RN: 175205-54-6): This isomer differs in the placement of the chlorine (position 2) and trifluoromethyl (position 4) groups. However, the electron-withdrawing effects of -CF₃ at position 4 may deactivate the ring less efficiently than the 2,6-configuration .

Halogen-Substituted Derivatives

- 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS RN: 405264-04-2):

Replacing chlorine with fluorine reduces steric bulk and increases electronegativity. The smaller fluorine atom may improve solubility in polar solvents but could lower thermal stability due to weaker C-F bond strength compared to C-Cl. This derivative is used in fluorinated drug candidates .

Substituent Variations

- 2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (C₉H₈F₄O₄S):

The methoxymethoxy group introduces ether functionality, increasing hydrophilicity. This modification may alter reaction pathways in sulfonamide formation, favoring nucleophilic attack at the sulfonyl chloride group over aromatic substitution . - However, the methoxy group at position 2 may sterically hinder reactions at the sulfonyl chloride site .

Multi-Trifluoromethyl Derivatives

- 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride (C₉H₂ClF₉O₂S, MW: 380.62 g/mol, CAS RN: 1049026-35-8):

The presence of three -CF₃ groups creates significant steric and electronic effects, making this compound highly resistant to electrophilic substitution. Its high molecular weight and rigidity limit solubility in common organic solvents, restricting its utility in solution-phase syntheses .

Physicochemical and Reactivity Comparison

Preparation Methods

Chlorosulfonation of 2-Chloro-6-(trifluoromethyl)benzene

- Starting Material: 2-Chloro-6-(trifluoromethyl)benzene or its alkyl sulfide derivatives.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used for sulfonyl chloride introduction.

- Conditions: The reaction is carried out under controlled temperature (generally 50–70°C) to avoid over-chlorination or decomposition.

- Solvents: Concentrated hydrochloric acid, formic acid, or mixtures with fuming nitric acid have been reported to facilitate the reaction.

- Reaction Time: Typically 4–6 hours with continuous stirring and chlorine introduction.

Chlorination and Oxidation

- Chlorine gas is introduced into the reaction mixture to achieve the sulfonyl chloride formation.

- Oxidative chlorination ensures conversion of sulfonic acid or sulfide intermediates to sulfonyl chloride.

- Reaction monitoring is done by liquid chromatography to ensure completion.

Representative Experimental Procedure and Data

| Parameter | Details |

|---|---|

| Raw Material | 2-Chloro-6-(trifluoromethyl)alkyl sulfide (methyl, ethyl, or propyl) |

| Solvent | Concentrated HCl (36%), concentrated nitric acid (65%), formic acid (varied molar ratios) |

| Chlorine Gas | 4–6 equivalents relative to raw material |

| Temperature | 50–70°C |

| Reaction Time | 4–6 hours |

| Yield | >90% |

| Product Purity | >97% (by chromatographic analysis) |

| Work-up | Washing with water, sodium bisulfite solution, drying over anhydrous magnesium sulfate, filtration |

Example from Patent CN104961662B:

- 48.6 g (200 mmol) of 2-fluoro-6-trifluoromethyl-n-propyl sulfide benzene was reacted with 152.1 g concentrated HCl and 29.1 g concentrated nitric acid at 70°C.

- Chlorine (56.8 g, 800 mmol) was passed through over 5 hours.

- After reaction completion, the organic layer was washed, dried, and filtered to yield a weak yellow liquid with 97.1% purity and a 90.2% yield.

Reaction Parameters and Their Effects

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Molar ratio (raw material : solvent) | 1 : 7.5–10 (HCl), 1 : 1.5–2 (HNO3) | Ensures optimal solubility and reaction rate |

| Chlorine equivalents | 4–6 | Adequate for complete chlorosulfonation |

| Temperature | 50–70°C | Balances reaction rate and selectivity |

| Reaction time | 4–6 hours | Sufficient for complete conversion |

| Stirring | Continuous | Ensures uniform reaction and prevents local overheating |

Purification and Isolation

- After reaction completion, the mixture is cooled and allowed to separate into layers.

- The organic phase is washed sequentially with water and sodium bisulfite solution to remove residual chlorine and impurities.

- Drying with anhydrous magnesium sulfate removes moisture.

- Final filtration yields the sulfonyl chloride product with high purity (>97%).

Advantages of the Method

- Raw Material Availability: Starting materials such as alkyl sulfides are commercially accessible.

- Mild Reaction Conditions: Moderate temperatures and atmospheric pressure conditions.

- High Yield and Purity: Reaction yields exceeding 90% and product purity over 97%.

- Industrial Feasibility: The process is scalable and suitable for industrial production due to simple operation and mild conditions.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The presence of trifluoromethyl and chloro substituents influences the electron density on the benzene ring, affecting chlorosulfonation regioselectivity.

- The combination of hydrochloric acid and nitric acid or formic acid as solvents enhances the chlorination efficiency.

- Chlorine gas must be carefully controlled to prevent over-chlorination or side reactions.

- The reaction is exothermic; temperature control is critical to maintain product quality.

- Analytical techniques such as liquid chromatography are essential for monitoring reaction progress and product purity.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-(trifluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of substituted benzene derivatives. For example, chlorosulfonation of 2-chloro-6-(trifluoromethyl)benzene under controlled conditions (e.g., ClSO₃H in dichloromethane at 0–5°C) can yield the sulfonyl chloride. Reaction efficiency depends on stoichiometry, temperature, and moisture exclusion, as sulfonyl chlorides are highly sensitive to hydrolysis . Yields may drop significantly if moisture or oxygen is present during synthesis, necessitating inert atmospheres and anhydrous solvents.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine and trifluoromethyl group positions).

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₇H₃ClF₃O₂S has a theoretical molecular mass of 260.51 g/mol).

- Elemental Analysis : To validate stoichiometry (e.g., Cl and S content) .

Q. What are the recommended storage conditions to prevent decomposition?

Store under inert gas (argon/nitrogen) at –20°C in airtight, moisture-resistant containers. Avoid exposure to water, alcohols, or amines, as these nucleophiles can hydrolyze or derivatize the sulfonyl chloride group .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The trifluoromethyl and chlorine groups at positions 2 and 6 create steric hindrance, reducing reactivity toward bulky nucleophiles. Electron-withdrawing substituents (e.g., -CF₃) activate the sulfonyl chloride toward nucleophilic attack by increasing the electrophilicity of the sulfur center. However, steric hindrance may dominate in reactions with larger nucleophiles (e.g., arylzinc reagents), leading to decomposition rather than substitution .

Q. What challenges arise when using this compound in CuI-catalyzed sulfonylation reactions, and how can they be mitigated?

In CuI-catalyzed reactions with organozinc reagents (e.g., PhZnBr), steric hindrance and moisture sensitivity often lead to side reactions or decomposition. Solutions include:

Q. How does this compound compare to structurally similar sulfonyl chlorides (e.g., 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride) in terms of stability and reactivity?

The addition of a difluoroethoxy group (CAS 865352-01-8) increases steric bulk and electron-withdrawing effects, potentially improving stability in polar aprotic solvents. However, the ether linkage may introduce new hydrolysis pathways under acidic or basic conditions . Comparative studies using TGA (thermogravimetric analysis) and kinetic stability assays are recommended.

Q. What strategies are effective for synthesizing sulfonamide derivatives from this compound?

Reaction with primary/secondary amines in anhydrous THF or DCM at 0–25°C typically yields sulfonamides. For example:

- Add 1.2 equivalents of amine dropwise to a stirred solution of the sulfonyl chloride.

- Monitor by TLC (Rf shift) and isolate via aqueous workup (e.g., dilute HCl to quench excess amine).

- Purify by recrystallization or column chromatography .

Methodological Notes

- Contradictions : reports instability with organozinc reagents, while suggests higher yields for less hindered analogs. This highlights the need for substrate-specific optimization.

- Best Practices : Always conduct small-scale stability tests before scaling reactions. Use quartz or glass-coated stir bars to avoid metal contamination in catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.